

spectroscopic data interpretation of 2-Methyl-5-nitrobenzenesulfonic acid

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Compound of Interest

Compound Name: 2-Methyl-5-nitrobenzenesulfonic acid

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An In-Depth Technical Guide to the Spectroscopic Interpretation of **2-Methyl-5-nitrobenzenesulfonic Acid**

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the spectroscopic characterization of **2-Methyl-5-nitrobenzenesulfonic acid** (CAS No: 121-03-9), a pivotal intermediate in the synthesis of dyes and fluorescent whitening agents.[1][2][3] By leveraging a multi-technique approach encompassing Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, this guide offers an in-depth interpretation of the data, grounded in fundamental chemical principles. The methodologies and interpretations presented herein are designed for researchers, analytical scientists, and professionals in chemical and drug development who require unambiguous structural confirmation and characterization of this compound.

Compound Identity:

- IUPAC Name: **2-methyl-5-nitrobenzenesulfonic acid**[4]
- Synonyms: 4-Nitrotoluene-2-sulfonic acid, p-Nitrotoluene-o-sulfonic acid[4]
- Molecular Formula: $C_7H_7NO_5S$ [1]

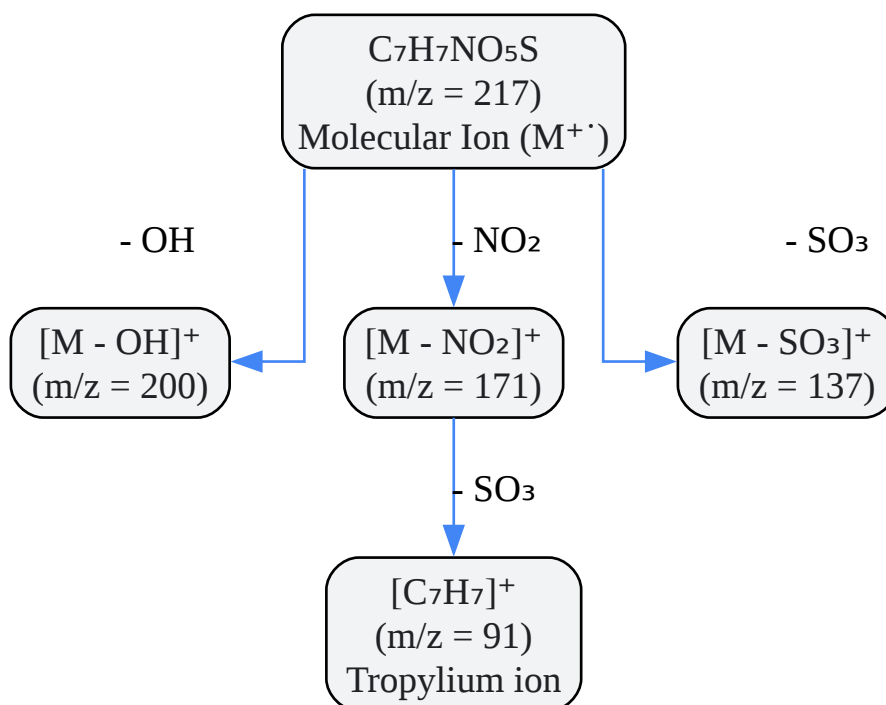
- Molecular Weight: 217.20 g/mol [1][4]
- Appearance: Pale brown or yellow crystalline powder, soluble in water.[1][2]

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For **2-Methyl-5-nitrobenzenesulfonic acid**, Electron Ionization (EI) is a common method that provides a distinct molecular ion peak and a reproducible fragmentation pattern, which serves as a molecular fingerprint.

Anticipated Fragmentation Pathway

The structural integrity of **2-Methyl-5-nitrobenzenesulfonic acid** is probed through controlled fragmentation. The initial ionization event yields the molecular ion ($M^{+\cdot}$) at m/z 217. The molecule's inherent functionalities—a sulfonic acid group, a nitro group, and a methyl group on a benzene ring—dictate a predictable fragmentation cascade. The electron-withdrawing nature of the nitro and sulfonic acid groups influences the stability of the aromatic ring and subsequent fragmentation. Key fragmentation events include the loss of hydroxyl ($-OH$), sulfur trioxide ($-SO_3$), and nitro ($-NO_2$) groups.



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Caption: Predicted EI-MS fragmentation pathway for **2-Methyl-5-nitrobenzenesulfonic acid**.

Data Summary & Interpretation

The mass spectrum provides empirical validation of the compound's molecular weight and offers structural clues based on its fragmentation.

Parameter	Value	Interpretation
Molecular Formula	C ₇ H ₇ NO ₅ S	Confirmed by high-resolution mass spectrometry.[1]
Molecular Weight	217.20 g/mol	Consistent with the elemental composition.[4]
Ionization Mode	Electron Ionization (EI)	Standard for generating reproducible fragmentation.
Molecular Ion (M ⁺ ·)	m/z 217	Corresponds to the intact molecule with one electron removed.[4]
Major Fragment Ions	m/z 200, 171, 137, 91	Represent characteristic losses from the parent molecule.

- m/z 217 (Molecular Ion): The presence of this peak confirms the molecular weight of the compound.
- m/z 200 ([M-OH]⁺): This fragment arises from the loss of a hydroxyl radical from the sulfonic acid group, a common fragmentation for sulfonic acids.
- m/z 171 ([M-NO₂]⁺): Loss of the nitro group as an NO₂ radical.
- m/z 137 ([M-SO₃]⁺): This significant peak corresponds to the facile loss of a neutral sulfur trioxide molecule, leaving the 4-nitrotoluene radical cation.

- m/z 91 ($[C_7H_7]^+$): A classic indicator of a toluene-like substructure, this peak corresponds to the highly stable tropylium cation, formed after subsequent fragmentation.

Experimental Protocol: GC-MS Analysis

- Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source.
- Sample Preparation: Prepare a 1 mg/mL solution of **2-Methyl-5-nitrobenzenesulfonic acid** in a suitable volatile solvent like methanol. Derivatization (e.g., methylation) may be required to increase volatility.
- GC Conditions:
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μ m).
 - Injector Temperature: 250 °C.
 - Carrier Gas: Helium at a constant flow of 1 mL/min.
 - Oven Program: Initiate at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
- MS Conditions:
 - Ionization Energy: 70 eV.
 - Source Temperature: 230 °C.
 - Mass Range: Scan from m/z 40 to 400.

Infrared (IR) Spectroscopy

Infrared spectroscopy is an essential technique for identifying the functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its specific vibrational modes (stretching, bending).

Functional Group Analysis

The structure of **2-Methyl-5-nitrobenzenesulfonic acid** predicts a complex but interpretable IR spectrum, with characteristic absorptions for its sulfonic acid, nitro, methyl, and substituted aromatic components.

Wavenumber (cm ⁻¹)	Assignment	Functional Group
3100-3000	C-H stretch	Aromatic
~2950	C-H stretch	Methyl (Aliphatic)
~1520	N-O asymmetric stretch	Nitro
~1340	N-O symmetric stretch	Nitro
~1250-1150	S=O asymmetric stretch	Sulfonic Acid
~1050	S=O symmetric stretch	Sulfonic Acid
1585, 1470	C=C stretch	Aromatic Ring
Broad, centered ~3000	O-H stretch	Sulfonic Acid

- **Sulfonic Acid Group (-SO₃H):** This group is identified by the strong, sharp S=O stretching bands around 1250-1150 cm⁻¹ and 1050 cm⁻¹. The O-H stretch is typically very broad and may overlap with the C-H stretching region due to strong hydrogen bonding.
- **Nitro Group (-NO₂):** The presence of the nitro group is confirmed by two strong absorptions: the asymmetric stretch near 1520 cm⁻¹ and the symmetric stretch near 1340 cm⁻¹. These are among the most characteristic peaks in the spectrum.
- **Aromatic Ring:** Aromatic C-H stretches appear just above 3000 cm⁻¹. The C=C ring stretching vibrations are observed in the 1600-1450 cm⁻¹ region. The substitution pattern on the ring (1,2,4-trisubstituted) gives rise to specific out-of-plane C-H bending bands in the 900-690 cm⁻¹ "fingerprint" region.
- **Methyl Group (-CH₃):** The aliphatic C-H stretching of the methyl group is visible as a weaker absorption just below 3000 cm⁻¹.

Experimental Protocol: FTIR-ATR

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation: No extensive preparation is needed. A small amount of the solid **2-Methyl-5-nitrobenzenesulfonic acid** powder is placed directly onto the ATR crystal.
- Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (H_2O , CO_2) contributions.
 - Place the sample on the crystal and apply pressure using the anvil to ensure firm contact.
 - Record the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm^{-1} at a resolution of 4 cm^{-1} .
 - The resulting spectrum is displayed in terms of transmittance or absorbance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. ^1H and ^{13}C NMR experiments reveal the number of chemically distinct nuclei, their local electronic environments, and their connectivity.

^1H NMR Spectrum: Predicted Data & Interpretation

The ^1H NMR spectrum is predicted to show four distinct signals corresponding to the three aromatic protons, the methyl protons, and the acidic sulfonic acid proton.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~8.4	d	1H	H-6	Deshielded by adjacent -NO ₂ and ortho to -SO ₃ H.
~8.1	dd	1H	H-4	Deshielded by adjacent -NO ₂ ; coupled to H-3 and H-6.
~7.5	d	1H	H-3	Coupled to H-4; ortho to the methyl group.
~2.6	s	3H	-CH ₃	Typical range for a methyl group on an aromatic ring.
>10 (very broad)	s	1H	-SO ₃ H	Highly deshielded, acidic proton; subject to exchange.

- Aromatic Region (δ 7.5-8.5): The three protons on the aromatic ring constitute an AMX spin system. The proton at position 6 (H-6), being ortho to both electron-withdrawing groups, is expected to be the most deshielded. The proton at position 4 (H-4) will appear as a doublet of doublets, while the proton at position 3 (H-3) will be the most upfield of the aromatic signals.
- Aliphatic Region (δ ~2.6): The three protons of the methyl group are chemically equivalent and will appear as a sharp singlet.

- **Acidic Proton ($\delta > 10$):** The sulfonic acid proton is highly acidic and its signal is typically very broad. It will readily exchange with deuterium in solvents like D_2O , causing the signal to disappear, which is a key diagnostic test.

^{13}C NMR Spectrum: Predicted Data & Interpretation

The proton-decoupled ^{13}C NMR spectrum should display seven unique signals, one for each carbon atom in the molecule.

Predicted Chemical Shift (δ , ppm)	Assignment	Rationale
~148	C-5	Attached to the electron-withdrawing $-NO_2$ group.
~142	C-2	Attached to the electron-withdrawing $-SO_3H$ group.
~138	C-1	Attached to the methyl group.
~128	C-6	Aromatic CH, influenced by adjacent groups.
~125	C-4	Aromatic CH, influenced by adjacent groups.
~122	C-3	Aromatic CH, ortho to the methyl group.
~20	$-CH_3$	Typical chemical shift for an aromatic methyl carbon.

- **Quaternary Carbons:** The carbons directly bonded to the electron-withdrawing sulfonic acid (C-2) and nitro (C-5) groups are expected to be the most deshielded (downfield) of the aromatic carbons, aside from the carbon bearing the methyl group (C-1).
- **CH Carbons:** The chemical shifts of the protonated aromatic carbons (C-3, C-4, C-6) are determined by the combined electronic effects of the three substituents.
- **Methyl Carbon:** The methyl carbon will appear at the highest field (most upfield) position, characteristic of sp^3 -hybridized carbons.

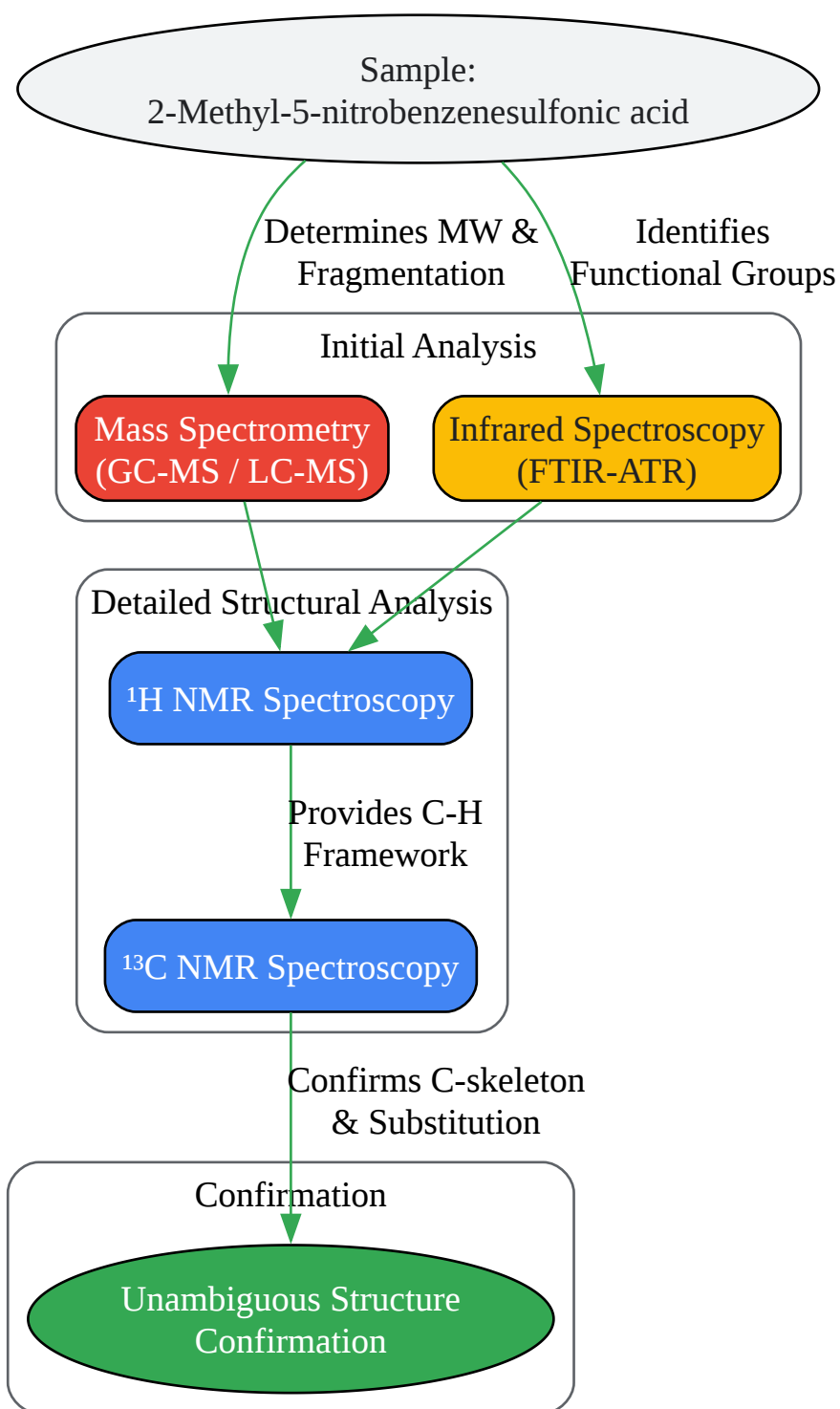
Experimental Protocol: NMR Spectroscopy

- **Instrumentation:** 400 MHz (or higher field) NMR spectrometer.
- **Sample Preparation:**
 - 1H NMR: Dissolve 5-10 mg of **2-Methyl-5-nitrobenzenesulfonic acid** in ~0.6 mL of a deuterated solvent (e.g., $DMSO-d_6$ or D_2O).
 - ^{13}C NMR: Dissolve 20-50 mg of the compound in ~0.6 mL of the chosen deuterated solvent.

- Transfer the solution to a 5 mm NMR tube.
- Data Acquisition:
 - Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
 - For ^1H NMR, acquire the spectrum using a standard 90° pulse sequence.
 - For ^{13}C NMR, acquire a proton-decoupled spectrum to obtain singlets for all carbons, improving the signal-to-noise ratio.
 - Process the data using Fourier transformation, phasing, and baseline correction. Calibrate the chemical shift scale using the residual solvent signal or an internal standard (e.g., TMS).

Integrated Spectroscopic Analysis Workflow

No single technique provides a complete structural picture. The true power of spectroscopic analysis lies in the integration of complementary data from multiple methods. The workflow below illustrates a logical approach to achieving unambiguous characterization.



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Caption: Integrated workflow for the spectroscopic characterization of a molecule.

This systematic approach ensures that the molecular weight from MS, the functional groups from IR, and the precise atomic connectivity from NMR are all consistent, leading to a confident and final structural assignment.

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